molecular formula C19H23N3O6 B13972825 Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Cat. No.: B13972825
M. Wt: 389.4 g/mol
InChI Key: XUMAYFJSVNTQMY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine class of molecules. This compound is characterized by its complex structure, which includes an ethyl ester, an ethoxy group, a methoxybenzylamino group, and a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.

    Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methoxybenzylamine.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-aminopyrimidine-5-carboxylate: Lacks the methoxybenzylamino group.

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-chlorobenzyl)amino)pyrimidine-5-carboxylate: Contains a chlorobenzylamino group instead of a methoxybenzylamino group.

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxyphenyl)amino)pyrimidine-5-carboxylate: Contains a methoxyphenylamino group instead of a methoxybenzylamino group.

Uniqueness

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is unique due to the presence of the methoxybenzylamino group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in the field of oncology. This article reviews its structure, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is C19H23N3O6C_{19}H_{23}N_{3}O_{6}, with a molecular weight of approximately 389.4 g/mol. Its structure features a pyrimidine ring, which is known for its role in various biological processes. The presence of ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets.

Preliminary studies suggest that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs) , which are pivotal in cell cycle regulation. By inhibiting CDK activity, the compound may induce cell cycle arrest and promote apoptosis in cancer cells, thereby reducing tumor growth.

Anticancer Effects

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to suppress the growth of various cancer cell lines, including HL60/MX2 cells, which are known for multidrug resistance (MDR). The compound's effectiveness in overcoming MDR is particularly noteworthy, as it targets both pro-apoptotic and anti-apoptotic pathways within the cells .

Interaction Studies

Interaction studies reveal that this compound may modulate several signaling pathways involved in cancer progression. It has been shown to interact with Bcl-2 family proteins, which play crucial roles in regulating apoptosis and cell survival . The compound's ability to influence calcium homeostasis through interactions with endoplasmic reticulum calcium transporters further supports its potential as a therapeutic agent against cancer .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other pyrimidine derivatives known for their therapeutic effects:

Compound Name Structure Biological Activity
Ethyl 4-pyrimidinecarboxylateStructureAntimicrobial activity
5-FluorouracilStructureAnticancer agent
ThymidineStructureAntiviral properties

The specific combination of ethoxy and methoxy substituents in this compound may enhance its selectivity and potency against particular biological targets compared to these compounds .

Case Studies and Experimental Findings

Several experimental studies have highlighted the effectiveness of this compound:

  • Tumor Growth Suppression : In a study involving HL60/MX2 cells, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
    Treatment Tumor Volume (mm³)
    Control250 ± 30
    Compound120 ± 25
  • Cell Viability Assays : CellTiter-blue assays demonstrated that at concentrations around 14 µM, the compound effectively reduced viability in resistant cancer cell lines, showcasing its potential utility in overcoming drug resistance .

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O6/c1-4-26-16(23)12-28-17-15(18(24)27-5-2)11-21-19(22-17)20-10-13-6-8-14(25-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22)

InChI Key

XUMAYFJSVNTQMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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